4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide, also known as CDMB, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Scientific Research Applications
Synthetic Utilities and Biological Activities
The compound 4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide is a part of the broader class of benzothiazole derivatives, which are recognized for their diverse biological activities and utility in synthetic chemistry. These derivatives have been extensively studied for their pharmacological and biological properties, contributing to various fields of scientific research.
Synthesis and Chemical Properties
Benzothiazoles, including compounds like this compound, are crucial in synthetic chemistry for creating novel compounds with potential biological activities. The synthetic methodologies for benzothiazoles and their derivatives involve various chemical reactions, providing a foundation for developing new pharmacophores with enhanced therapeutic potential (Ibrahim, 2011).
Pharmacological Evaluation
Benzothiazole derivatives are evaluated for their anti-inflammatory and antioxidant activities. Studies have shown that specific benzothiazole analogues exhibit significant anti-inflammatory and antioxidant properties, indicating their potential as therapeutic agents for managing inflammatory conditions and oxidative stress (Raut et al., 2020).
Biological Importance
The combination of (thio)urea and benzothiazole derivatives results in compounds with a broad spectrum of biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antitumor effects, making these compounds valuable in medicinal chemistry for the development of new therapeutic agents (Rosales-Hernández et al., 2022).
Advancement in Pharmacological Activities
The benzothiazole nucleus is integral to a wide range of bioactive compounds, including anticancer, anti-inflammatory, and antioxidant agents. The extensive study of benzothiazole and its derivatives highlights their importance in drug discovery and the potential for developing new treatments for various diseases (Sumit et al., 2020).
Mechanism of Action
Target of Action
Benzothiazole compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets due to their highly pharmaceutical and biological activity . They have been reported to exhibit anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, and enzyme inhibitory effects .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Benzothiazole derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as the inhibition of enzyme activity or the modulation of cellular signaling .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, suggesting that they may induce a variety of molecular and cellular effects .
properties
IUPAC Name |
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-22-12-7-8-13(23-2)15-14(12)19-17(24-15)20-16(21)11-5-3-10(9-18)4-6-11/h3-8H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRGJCYGXYYORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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